N-Methyl Substitution and Lipophilicity Reduction
The N-methyl group at the 4-position of the target compound significantly reduces computed lipophilicity compared to the des-methyl analog (3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, CAS 134997-87-8). Using JChem-predicted LogP values from Chembase, the target compound has a LogP of 0.276, whereas the des-methyl analog has a LogP of 0.854 (Molbase/Chemsrc) [1][2]. This ΔLogP of −0.58 (approximately 0.6 log units lower) indicates that N-methylation introduces a modest but meaningful reduction in lipophilicity, which can influence aqueous solubility, membrane partitioning, and off-target binding profiles.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.276 (JChem, Chembase CBID: 31717) |
| Comparator Or Baseline | Des-methyl analog CAS 134997-87-8: LogP = 0.854 (Molbase) |
| Quantified Difference | ΔLogP = −0.578 (target is ~0.6 log units less lipophilic) |
| Conditions | JChem-calculated LogP; comparison across two databases (Chembase and Molbase) |
Why This Matters
In fragment-based drug discovery and building-block selection, a 0.6 log unit shift in LogP can alter solubility-limited absorption and provides a distinct starting point for lead optimization compared to the NH analog.
- [1] Chembase. 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. CBID: 31717. LogP = 0.276. http://www.chembase.cn/molecule-31717.html View Source
- [2] Molbase. 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid. LogP = 0.8537. https://qiye.molbase.cn/134997-87-8.html View Source
